1,7-Heptanediol

Description

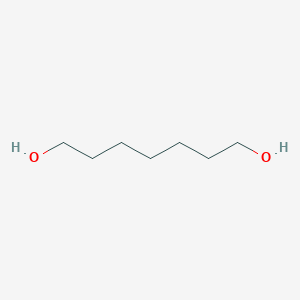

Structure

3D Structure

Properties

IUPAC Name |

heptane-1,7-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c8-6-4-2-1-3-5-7-9/h8-9H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXCBDZAEHILGLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCO)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57514-69-9 | |

| Record name | Poly(oxy-1,7-heptanediyl) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57514-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90212074 | |

| Record name | 1,7-Heptanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

629-30-1 | |

| Record name | 1,7-Heptanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,7-Heptanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,7-HEPTANEDIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,7-Heptanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90212074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptane-1,7-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,7-Heptanediol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3WFS2RR58 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1,7-Heptanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of 1,7-Heptanediol. The information is curated for researchers, scientists, and professionals in drug development, offering quantitative data, detailed experimental methodologies, and visual representations of relevant biological and analytical workflows.

Physicochemical Properties of this compound

This compound, also known as heptamethylene glycol, is a linear diol with the chemical formula C₇H₁₆O₂.[1][2] It presents as a colorless to light yellow liquid or solid at room temperature.[2][3] This versatile compound finds applications as a solvent, plasticizer, and an intermediate in the synthesis of various chemical compounds, including those in the pharmaceutical and cosmetic industries.[2][4]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₆O₂ | [1][2] |

| Molecular Weight | 132.20 g/mol | [2][5][6] |

| CAS Number | 629-30-1 | [1][2] |

| Appearance | Colorless to light yellow liquid or solid | [2][3] |

| Melting Point | 17-19 °C (62.6 - 66.2 °F) | [2][7] |

| Boiling Point | 258-260 °C (496.4 - 500 °F) at 760 mmHg | [1][7] |

| Density | 0.951 - 0.953 g/mL at 25 °C | [1][2] |

| Solubility | Soluble in water, slightly soluble in ether.[1][8] | [1][8] |

| logP (Octanol-Water Partition Coefficient) | 0.9215 | [4][9] |

| Flash Point | >110 °C (>230 °F) | [5][7] |

| Refractive Index | 1.455 at 20 °C | [1][2] |

| Vapor Pressure | 0.00159 mmHg at 25°C | [8] |

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of this compound can be determined using a standard capillary melting point apparatus.

-

Principle: A small, powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.

-

Procedure:

-

A small amount of solid this compound is finely powdered.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[1]

-

Boiling Point Determination

The boiling point is determined by observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

-

Principle: A small amount of the liquid is heated, and the temperature at which it boils is measured.

-

Apparatus: Thiele tube or distillation apparatus, thermometer, heating source.

-

Procedure (Thiele Tube Method):

-

A small amount of this compound is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

-

The oil is heated gently, and the temperature is monitored.

-

The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube and the temperature at which the liquid re-enters the capillary upon cooling.

-

Density Determination (Pycnometer Method)

The density of liquid this compound can be accurately measured using a pycnometer.

-

Principle: The density is calculated from the mass of a known volume of the liquid.

-

Apparatus: Pycnometer (a glass flask with a specific volume), analytical balance.

-

Procedure:

-

The mass of the clean, dry, and empty pycnometer is accurately measured.

-

The pycnometer is filled with distilled water of a known temperature and weighed to determine the volume of the pycnometer.

-

The pycnometer is then emptied, dried, and filled with this compound at the same temperature.

-

The mass of the pycnometer filled with this compound is measured.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

-

Solubility Determination (Shake-Flask Method)

The solubility of this compound in a specific solvent (e.g., water) is determined by creating a saturated solution.

-

Principle: An excess amount of the solute is agitated in a solvent until equilibrium is reached. The concentration of the solute in the saturated solution is then measured.

-

Apparatus: Flasks with stoppers, shaker or magnetic stirrer, analytical balance, filtration or centrifugation equipment, analytical instrument for concentration measurement (e.g., HPLC, GC).

-

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent in a flask.

-

The flask is sealed and agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The solution is then filtered or centrifuged to remove any undissolved solid.

-

The concentration of this compound in the clear supernatant is determined using a suitable analytical method.

-

LogP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

-

Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The ratio of the concentration of the compound in the two phases at equilibrium is determined.

-

Apparatus: Separatory funnel or vials, shaker, analytical instrument for concentration measurement (e.g., HPLC-UV).

-

Procedure:

-

Equal volumes of n-octanol and water are pre-saturated with each other.

-

A known amount of this compound is dissolved in one of the phases.

-

The two phases are mixed in a separatory funnel and shaken vigorously for a set period to allow for partitioning.

-

The mixture is allowed to stand until the two phases have completely separated.

-

The concentration of this compound in both the n-octanol and water phases is determined analytically.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

-

Biological and Analytical Workflows

Interference with Glycolysis in Cancer Cells

Recent studies have indicated that this compound may interfere with key enzymatic pathways in cancer cells. Specifically, it has been shown to disrupt glycolysis in A549_3R lung cancer cells. This interference leads to a reduction in ATP, pyruvate, and L-lactate levels, accompanied by an increase in reactive oxygen species (ROS), suggesting a potential mechanism for anticancer activity.

Caption: Inhibition of the glycolytic pathway in A549_3R cells by this compound.

Experimental Workflow: GC-MS Analysis with this compound as a Surrogate Standard

This compound can be utilized as a surrogate standard in analytical methods such as Gas Chromatography-Mass Spectrometry (GC-MS). A surrogate standard is a compound that is chemically similar to the analyte of interest but is not expected to be present in the original sample. It is added to the sample in a known amount before sample preparation to monitor the efficiency of the entire analytical process.

Caption: Workflow for GC-MS analysis using this compound as a surrogate standard.

References

- 1. dissolutiontech.com [dissolutiontech.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. wjec.co.uk [wjec.co.uk]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ised-isde.canada.ca [ised-isde.canada.ca]

An In-depth Technical Guide to 1,7-Heptanediol (CAS Number: 629-30-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,7-Heptanediol (CAS No. 629-30-1), a versatile linear aliphatic diol. It details its chemical and physical properties, provides spectroscopic data, and outlines a detailed experimental protocol for its synthesis. The guide also explores its applications in polymer chemistry and drug delivery systems, and discusses the current understanding of its role in anticancer research. This document is intended to be a valuable resource for professionals in research and development who are utilizing or considering the use of this compound in their work.

Chemical and Physical Properties

This compound, also known as heptamethylene glycol, is a colorless, viscous liquid at room temperature.[1] Its structure, featuring two primary hydroxyl groups at the terminal positions of a seven-carbon chain, imparts properties that make it a valuable intermediate in various chemical syntheses.[2] It is soluble in water and organic solvents, a characteristic attributed to its ability to form hydrogen bonds.[1][3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 629-30-1 | [1] |

| Molecular Formula | C₇H₁₆O₂ | [1] |

| Molecular Weight | 132.20 g/mol | [4] |

| Appearance | Colorless, viscous liquid | [1][5] |

| Melting Point | 17-19 °C (lit.) | [4] |

| Boiling Point | 259 °C (lit.) | [4] |

| Density | 0.951 g/mL at 25 °C (lit.) | [4] |

| Refractive Index | n20/D 1.455 (lit.) | [4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [4] |

| Solubility | Soluble in water, slightly soluble in ether. | [2][6] |

| InChI Key | SXCBDZAEHILGLM-UHFFFAOYSA-N | [4] |

| SMILES | OCCCCCCCO | [4] |

Spectroscopic Data

The structural identification of this compound is supported by various spectroscopic techniques.

Table 2: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.6 | t | 4H | -CH₂-OH |

| ~1.5 | m | 4H | -CH₂-CH₂-OH |

| ~1.3 | m | 6H | -CH₂-CH₂-CH₂- |

Note: Specific chemical shifts can vary slightly depending on the solvent used.

Table 3: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~62 | C1, C7 |

| ~32 | C2, C6 |

| ~29 | C4 |

| ~25 | C3, C5 |

Note: Specific chemical shifts can vary slightly depending on the solvent used.

Table 4: Key FT-IR Absorption Peaks for this compound

| Wavenumber (cm⁻¹) | Description |

| ~3300 (broad) | O-H stretch (hydroxyl group) |

| ~2930 | C-H stretch (aliphatic) |

| ~2850 | C-H stretch (aliphatic) |

| ~1465 | C-H bend (methylene) |

| ~1050 | C-O stretch (primary alcohol) |

Experimental Protocols

Synthesis of this compound from Dimethyl Pimelate (B1236862)

This protocol details the reduction of dimethyl pimelate to this compound using lithium aluminum hydride.

Workflow for the Synthesis of this compound

Caption: Synthesis of this compound from Dimethyl Pimelate.

Materials:

-

Dimethyl pimelate (5000 g)

-

Lithium aluminum hydride (LiAlH₄) (1500 g)

-

Tetrahydrofuran (THF) (30 L)

-

15% Sodium hydroxide (B78521) (NaOH) solution

-

Water

Procedure:

-

Add 25 L of THF to a 50 L glass reactor and begin stirring.

-

Cool the reactor to 5 °C and carefully add 1500 g of lithium aluminum hydride.

-

In a separate container, prepare a mixture of 5000 g of dimethyl pimelate and 5 L of THF.

-

Transfer the dimethyl pimelate mixture to a dropping funnel.

-

Once the reactor temperature is stable at 5 °C, begin the dropwise addition of the dimethyl pimelate mixture. Maintain the temperature at 5 °C throughout the addition.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 1.5 hours.

-

Monitor the reaction by taking a sample to ensure all the starting material has been consumed.

-

Once the reaction is complete, cool the mixture back down to 5 °C.

-

Carefully and sequentially add 1500 g of water, 1500 g of 15% sodium hydroxide solution, and another 1500 g of water to quench the reaction.

-

Filter the resulting mixture.

-

Concentrate the filtrate to obtain crude this compound.

-

Purify the crude product by distillation under reduced pressure. The pure product is collected at a gas-phase temperature of 74 °C.[4]

Expected Yield: Approximately 95.3%[4]

Applications in Research and Development

Polymer Chemistry

This compound serves as a valuable monomer in the synthesis of polyesters and polyurethanes.[3][5] Its seven-carbon chain imparts flexibility to the polymer backbone.

General Experimental Workflow for Polyester (B1180765) Synthesis

Caption: General workflow for polyester synthesis using a diol.

Drug Development and Delivery

This compound has been investigated for its utility in pharmaceutical formulations, primarily as a solubilizer and a penetration enhancer in transdermal drug delivery systems.[5] Its amphiphilic nature allows it to interact with both hydrophilic and lipophilic drugs, enhancing their solubility.[5] In transdermal applications, it is believed to reversibly disrupt the highly organized lipid structure of the stratum corneum, thereby facilitating drug permeation through the skin.

Logical Relationship of Transdermal Drug Delivery Enhancement

Caption: Mechanism of this compound as a penetration enhancer.

Anticancer Research

While this compound itself is not a primary anticancer agent, its derivative, this compound disulfamate (hepsulfam), has been studied as a cytotoxic agent.[1] Hepsulfam has been shown to induce DNA interstrand cross-links in leukemia cells.[1]

More recently, this compound has been incorporated into liposomal formulations for the co-delivery of anticancer drugs like doxorubicin. In these systems, it is thought to contribute to the overall stability and drug-loading capacity of the liposomes. The direct signaling pathway of this compound in inducing apoptosis is not well-established; its role in this context appears to be more as a component of the drug delivery vehicle rather than a direct effector of cancer cell death.

Signaling Pathway of Hepsulfam (a this compound derivative)

Caption: Proposed mechanism of action for Hepsulfam.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[4] It may cause skin and eye irritation.[7] It is recommended to use personal protective equipment, including safety glasses and gloves, when handling this chemical. Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[7][8]

Conclusion

This compound is a versatile chemical with a range of applications in polymer science and pharmaceutical formulations. Its well-defined physical and chemical properties, coupled with its straightforward synthesis, make it an attractive building block for researchers and developers. While its direct role in biological signaling pathways is not extensively documented, its utility in drug delivery systems and as a precursor to active pharmaceutical ingredients highlights its importance in the broader field of drug development. This guide provides a foundational understanding of this compound to support its effective and safe use in scientific research.

References

- 1. This compound(629-30-1) 1H NMR [m.chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound(1121-92-2) IR Spectrum [chemicalbook.com]

- 4. This compound | C7H16O2 | CID 12381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(1121-92-2) 1H NMR spectrum [chemicalbook.com]

- 6. hmdb.ca [hmdb.ca]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound [webbook.nist.gov]

A Comprehensive Technical Guide to 1,7-Heptanediol and its Synonyms for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,7-Heptanediol, also known by its synonym Heptamethylene glycol. This document is tailored for researchers, scientists, and professionals in the field of drug development, offering a centralized resource of its chemical properties, synthesis, and applications, with a focus on its relevance in pharmaceutical and biomedical research.

Chemical Identity and Synonyms

This compound is a linear aliphatic diol with the chemical formula HO(CH₂)₇OH. For clarity and comprehensive literature searching, a list of its common synonyms and identifiers is provided below.

| Identifier Type | Value |

| Systematic Name | Heptane-1,7-diol |

| Common Synonyms | Heptamethylene glycol, 1,7-Dihydroxyheptane |

| Other Synonyms | α,ω-Heptanediol, ω-Heptanediol |

| CAS Number | 629-30-1 |

| Molecular Formula | C₇H₁₆O₂ |

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following tables summarize key quantitative data.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 132.20 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Melting Point | 17-19 °C | [3] |

| Boiling Point | 259 °C | [3] |

| Density | 0.951 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.455 | [3] |

| Flash Point | 113 °C (closed cup) | [3] |

| Water Solubility | Soluble | [4] |

| Solubility in Other Solvents | Slightly soluble in ether | [4] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound.

| Spectroscopy Type | Key Features and References |

| ¹H NMR | Data available on SpectraBase.[5] |

| ¹³C NMR | Data available on ChemicalBook. |

| IR Spectroscopy | FTIR and ATR-IR spectra available on PubChem.[1] |

| Mass Spectrometry | Mass spectral data available on PubChem.[1] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the reduction of a pimelic acid ester, such as dimethyl pimelate (B1236862), using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[6]

Materials:

-

Dimethyl pimelate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Water

-

15% Sodium hydroxide (B78521) solution

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of dimethyl pimelate in anhydrous THF to the LiAlH₄ suspension with continuous stirring. The addition should be dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction by slowly adding water, followed by a 15% sodium hydroxide solution, and then more water. This will precipitate the aluminum salts.

-

Filter the resulting mixture and wash the solid precipitate with THF.

-

Combine the filtrate and washes, and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Formulation of Nanoparticles for Drug Delivery

This compound can be explored as a component in the formulation of polymeric nanoparticles for drug delivery, for instance, in the formation of polyesters. A general protocol for nanoparticle formulation using a nanoprecipitation method is described below. This can be adapted to incorporate this compound as a co-monomer in a polyester (B1180765) backbone.

Materials:

-

Biodegradable polymer (e.g., a custom polyester synthesized with this compound)

-

Drug to be encapsulated

-

Organic solvent (e.g., acetone, THF)

-

Aqueous phase (e.g., deionized water, often containing a surfactant like Pluronic F68 or PVA)

Procedure:

-

Dissolve the polymer and the hydrophobic drug in a water-miscible organic solvent.

-

Prepare the aqueous phase, which may contain a stabilizer.

-

Add the organic phase dropwise into the aqueous phase under constant stirring.

-

Nanoparticles will form spontaneously due to the solvent displacement.

-

Stir the resulting suspension at room temperature for several hours to allow the organic solvent to evaporate.

-

The nanoparticle suspension can be purified by centrifugation or dialysis to remove the unencapsulated drug and excess surfactant.

-

The purified nanoparticles can be lyophilized for long-term storage.

Applications in Drug Development and Research

This compound and its derivatives have several existing and potential applications in the pharmaceutical and biomedical fields.

-

Solvent and Solubilizer: Due to its diol nature, it can act as a co-solvent to improve the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[7] Its ability to form hydrogen bonds can enhance the dissolution of certain drugs.

-

Building Block for Polymers: As a diol, it is a valuable monomer for the synthesis of polyesters and polyurethanes.[2] These polymers can be designed to be biodegradable and biocompatible, making them suitable for applications in drug delivery, such as in the formulation of nanoparticles for controlled release.

-

Linker in Prodrugs and Bioconjugates: The heptamethylene chain can serve as a flexible, hydrophobic linker in the design of prodrugs or in bioconjugation. For instance, it can be a component of linkers in antibody-drug conjugates (ADCs), connecting the antibody to the cytotoxic payload.[8] The length of the aliphatic chain can influence the stability and release characteristics of the conjugate.

-

Antimicrobial and Biological Activity: Some studies have suggested that certain aliphatic diols possess antimicrobial properties.[7] There is also evidence that this compound can interfere with the metabolism of cancer cells by affecting key enzymes in glycolysis and mitochondrial function, leading to a decrease in ATP production.[9]

Potential Biological Pathway Interaction

While this compound is not known to interact with specific signaling pathways in the classical sense, it has been shown to impact cellular bioenergetics in cancer cells.[9] This effect is primarily on the metabolic pathway of glycolysis.

Safety and Handling

This compound is considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle it in a well-ventilated area and to use personal protective equipment such as gloves and safety glasses. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

This guide is intended to serve as a foundational resource. For specific experimental applications, it is crucial to consult the primary literature and validate methodologies.

References

- 1. This compound | C7H16O2 | CID 12381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 95 629-30-1 [sigmaaldrich.com]

- 4. This compound, 95% | Fisher Scientific [fishersci.ca]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

An In-Depth Technical Examination of 1,7-Heptanediol

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of 1,7-Heptanediol, a linear aliphatic diol. It is intended to serve as a quick reference for professionals in research and development who require fundamental physicochemical data on this compound. This compound, also known as heptamethylene glycol, finds applications in various fields, including the synthesis of polymers and surfactants, and as an intermediate in organic synthesis.[1][2] Its utility in the cosmetic and pharmaceutical industries is also noted, primarily for its moisturizing properties.[1][2]

Physicochemical Data

The core quantitative data for this compound is summarized in the table below for ease of reference and comparison.

| Parameter | Value | References |

| Molecular Formula | C₇H₁₆O₂ | [1][3][4] |

| Molecular Weight | 132.20 g/mol | [3][5][6] |

| CAS Registry Number | 629-30-1 | [3][4] |

| Appearance | Colorless, viscous liquid | [1] |

| Linear Formula | HO(CH₂)₇OH | [6] |

Chemical Structure

The molecular structure of this compound consists of a seven-carbon chain with hydroxyl (-OH) groups at the terminal positions (carbons 1 and 7). This structure imparts both hydrophilic and lipophilic characteristics to the molecule, allowing for its solubility in water and some organic solvents.

Caption: Chemical structure of this compound.

References

An In-depth Technical Guide to the Solubility of 1,7-Heptanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,7-heptanediol in water and various organic solvents. Due to its versatile nature as a chemical intermediate, understanding its solubility profile is crucial for applications in pharmaceutical formulations, cosmetics, and polymer synthesis.[1][2] This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a logical workflow for such investigations.

Solubility of this compound

This compound is a linear aliphatic diol with two terminal hydroxyl groups, which allow it to participate in hydrogen bonding.[1] This structural feature governs its solubility in different media. Generally, smaller diols exhibit good solubility in water and other polar solvents due to the presence of two hydroxyl groups capable of forming hydrogen bonds.[3] However, as the length of the carbon chain increases, the hydrophobic character of the molecule also increases, which tends to decrease its solubility in polar solvents and increase it in non-polar organic solvents.[3]

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in public literature. However, based on available safety data sheets and chemical databases, the following table summarizes the known solubility information.

| Solvent | CAS Number | Formula | Solubility | Remarks |

| Water | 7732-18-5 | H₂O | Soluble[1][2][4][5][6][7] | One source indicates a solubility of 8 g/L, but the conditions were not specified. |

| Diethyl Ether | 60-29-7 | (C₂H₅)₂O | Slightly Soluble[1][4][5][6][7][8] | The term "slightly soluble" suggests limited miscibility. |

| Chloroform | 67-66-3 | CHCl₃ | Slightly Soluble[4] | Indicates limited solubility. |

| Methanol | 67-56-1 | CH₃OH | Slightly Soluble[4] | Further quantitative data is needed to confirm the exact solubility. |

| Organic Solvents | N/A | N/A | Generally Soluble[9] | This is a general statement and solubility will vary significantly depending on the specific solvent. |

Hansen Solubility Parameters

To further predict the solubility of this compound in various solvents, the Hansen Solubility Parameters (HSP) can be utilized. The principle of HSP is that "like dissolves like," where substances with similar HSP values are more likely to be miscible. The total Hansen solubility parameter (δt) is composed of three components: δD (dispersion), δP (polar), and δH (hydrogen bonding).

The Hansen Solubility Parameters for this compound are presented below.

| Parameter | Value (MPa½) |

| δD (Dispersion) | 16.71 |

| δP (Polar) | 7.79 |

| δH (Hydrogen Bonding) | 15.88 |

Researchers can compare these values to the HSP of potential solvents to estimate the likelihood of solubility.

Experimental Protocols for Solubility Determination

For a precise and reliable determination of the solubility of this compound, standardized experimental methods are recommended. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a substance in a given solvent.

Shake-Flask Method (Adapted from OECD Guideline 105)

This method is suitable for determining the water solubility of substances and can be adapted for organic solvents.

1. Principle:

A surplus amount of the test substance (this compound) is agitated in the chosen solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the substance in the saturated solution is then determined by a suitable analytical method.

2. Materials and Equipment:

-

This compound (of known purity)

-

Solvent (e.g., water, ethanol, acetone)

-

Thermostatically controlled shaker or water bath

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or a calibrated gravimetric method)

-

Volumetric flasks and pipettes

-

Analytical balance

3. Procedure:

-

Preparation of the Test Mixture: Accurately weigh an excess amount of this compound into a suitable vessel (e.g., a glass flask with a stopper). The excess amount ensures that a saturated solution is formed.

-

Addition of Solvent: Add a known volume or mass of the solvent to the flask.

-

Equilibration: Tightly seal the flask and place it in the thermostatically controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to perform preliminary tests to determine the necessary equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the mixture to stand at the constant temperature for a sufficient time to allow the undissolved solid to settle. Subsequently, separate the saturated solution from the excess solid by centrifugation or filtration. Ensure that the temperature is maintained during this step to prevent any change in solubility.

-

Analysis: Accurately take an aliquot of the clear, saturated supernatant. If necessary, dilute the sample with the solvent to a concentration that falls within the working range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the sample using a pre-validated analytical method.

-

Data Reporting: Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL). The temperature at which the measurement was performed must be reported.

4. Considerations:

-

The purity of both the this compound and the solvent is critical for accurate results.

-

The pH of the aqueous solution should be measured and reported, as it can influence the solubility of substances with acidic or basic functionalities. For this compound, which is a neutral diol, the effect of pH is expected to be minimal.

-

For volatile solvents, ensure that the flasks are well-sealed to prevent solvent loss during equilibration.

Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Caption: A logical workflow for the experimental determination of this compound solubility.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Diols | Research Starters | EBSCO Research [ebsco.com]

- 4. This compound, (1,7-Dihydroxyheptane [chembk.com]

- 5. This compound, 95% | Fisher Scientific [fishersci.ca]

- 6. labsolu.ca [labsolu.ca]

- 7. This compound, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. chembk.com [chembk.com]

- 9. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Physicochemical Properties of 1,7-Heptanediol

This technical guide provides a comprehensive overview of the melting and boiling points of 1,7-Heptanediol, tailored for researchers, scientists, and professionals in drug development. This document outlines key quantitative data, detailed experimental protocols for the determination of these properties, and a logical workflow for these experimental processes.

Physicochemical Data of this compound

This compound is an organic compound with the chemical formula C₇H₁₆O₂. It is also known as heptamethylene glycol. The physical properties of this compound, specifically its melting and boiling points, are critical for its application in various fields, including its use as a solvent, plasticizer, and as an intermediate in chemical synthesis.

The following table summarizes the reported melting and boiling points for this compound from various sources.

| Property | Value | Reference |

| Melting Point | 17-19 °C | [1][2] |

| 18 °C | [3] | |

| 17°C to 18°C | [4] | |

| Boiling Point | 259 °C | [1][2] |

| 261 °C | [3] | |

| 258°C to 260°C | [4] |

Experimental Protocols for Determination of Melting and Boiling Points

The determination of the melting and boiling points of a substance like this compound is a fundamental laboratory practice to ascertain its purity and identity. Below are detailed methodologies for these key experiments.

2.1. Determination of Melting Point

The melting point of a compound is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.

A common method for determining the melting point involves using a capillary tube within a calibrated heating apparatus.

Materials and Apparatus:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or DigiMelt) or an oil bath setup

-

Thermometer

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation: A small amount of the this compound is placed on a clean, dry surface and crushed into a fine powder if necessary. The open end of a capillary tube is pushed into the powder. The tube is then tapped gently on a hard surface to pack the sample into the sealed end. The sample should fill the tube to a height of 1-2 mm.[5]

-

Apparatus Setup: The filled capillary tube is placed into the sample holder of the melting point apparatus alongside a calibrated thermometer.[6] If using an oil bath, the capillary tube is attached to the thermometer with a rubber band, ensuring the sample and the thermometer bulb are at the same level.[7]

-

Heating: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.[7] Constant stirring of the oil bath is necessary to ensure a uniform temperature.[5]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the melting range.[8] For pure compounds, this range is typically narrow (0.5-1°C).[8]

2.2. Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, causing the liquid to change into a gas.

A common laboratory method for determining the boiling point is through simple distillation.

Materials and Apparatus:

-

This compound sample

-

Distillation flask (round-bottom flask)

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle or water/oil bath

-

Boiling chips

Procedure:

-

Apparatus Assembly: The distillation apparatus is assembled. The this compound sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: The thermometer is positioned in the neck of the distillation flask so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.

-

Observation and Recording: The temperature is recorded when it stabilizes, which occurs as the vapor continuously surrounds the thermometer bulb and begins to condense in the condenser. This stable temperature is the boiling point of the liquid.[7] The distillation is stopped when a small amount of liquid remains in the flask.[7]

Logical Workflow for Physicochemical Property Determination

The following diagram illustrates the logical workflow for the experimental determination of the melting and boiling points of a chemical compound like this compound.

Caption: Workflow for determining the melting and boiling points.

References

Spectroscopic Profile of 1,7-Heptanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,7-Heptanediol, a molecule of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for easy interpretation and application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy Data

The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.64 | Triplet (t) | 4H | HO-CH ₂- |

| 2.15 | Singlet (s) | 2H | -OH |

| 1.57 | Quintet | 4H | HO-CH₂-CH ₂- |

| 1.33 | Multiplet | 6H | -CH₂-CH ₂-CH₂- |

¹³C NMR Spectroscopy Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

| Chemical Shift (δ) ppm | Carbon Atom |

| 62.9 | C1, C7 |

| 32.7 | C2, C6 |

| 29.2 | C4 |

| 25.7 | C3, C5 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3335 | Strong, Broad | O-H stretch (alcohol) |

| 2931 | Strong | C-H stretch (alkane) |

| 2856 | Strong | C-H stretch (alkane) |

| 1466 | Medium | C-H bend (alkane) |

| 1058 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The electron ionization (EI) mass spectrum of this compound shows several characteristic fragments.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Possible Fragment |

| 114 | 5 | [M-H₂O]⁺ |

| 99 | 20 | [M-H₂O-CH₃]⁺ |

| 81 | 45 | [M-H₂O-H₂O-H]⁺ |

| 71 | 60 | [C₅H₁₁]⁺ |

| 55 | 100 | [C₄H₇]⁺ |

| 43 | 85 | [C₃H₇]⁺ |

| 31 | 75 | [CH₂OH]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above. It is important to note that the specific parameters for the provided database spectra may vary.

NMR Spectroscopy

Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300-500 MHz for ¹H NMR) is used.

-

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

¹³C NMR: A proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

Infrared Spectroscopy

Sample Preparation: For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is acquired over a typical range of 4000-400 cm⁻¹. The final spectrum is presented as percent transmittance or absorbance versus wavenumber.

Mass Spectrometry

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol (B129727) or dichloromethane.

Instrumentation and Data Acquisition:

-

Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source is used.

-

Ionization: The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).

-

Analysis: The resulting positively charged fragments are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio. The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Navigating the Safety Profile of 1,7-Heptanediol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 1,7-Heptanediol (CAS No. 629-30-1). The information is compiled and presented to meet the needs of laboratory and drug development professionals, with a focus on data clarity, experimental context, and procedural visualization.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₇H₁₆O₂ |

| Molecular Weight | 132.20 g/mol |

| Appearance | Clear, colorless to light yellow, viscous liquid |

| Odor | Odorless |

| Melting Point | 17-19 °C (62.6-66.2 °F) |

| Boiling Point | 259 °C (498.2 °F) at 760 mmHg |

| Flash Point | > 110 °C (> 230 °F) |

| Density | 0.951 g/mL at 25 °C |

| Solubility | Soluble in water |

Toxicological Data Summary

| Toxicological Endpoint | Data |

| Acute Oral Toxicity | No data available |

| Acute Dermal Toxicity | No data available |

| Acute Inhalation Toxicity | No data available |

| Skin Corrosion/Irritation | No data available; not expected to be a skin irritant |

| Serious Eye Damage/Irritation | No data available; may cause eye irritation[1] |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | No data available |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

Note: The absence of data does not imply that the substance is harmless. Standard precautions for handling laboratory chemicals should always be observed.

Handling Precautions and Personal Protective Equipment (PPE)

Given the limited toxicological data, a cautious approach to handling this compound is recommended. The following logical workflow outlines the essential handling precautions.

Engineering Controls

-

Ventilation: Work in a well-ventilated area. For procedures that may generate aerosols or when using large quantities, a fume hood is recommended.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][2]

-

Skin Protection: Wear a lab coat and compatible chemical-resistant gloves (e.g., nitrile rubber).[2][3]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[2]

Hygiene Measures

-

Handle in accordance with good industrial hygiene and safety practices.[2] Wash hands thoroughly after handling.

Storage and Disposal

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[3] Keep away from incompatible materials such as strong oxidizing agents, acid chlorides, and acid anhydrides.[2]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[2]

Experimental Protocols for Safety Assessment

While specific experimental data for this compound is scarce, the following sections detail the standardized OECD protocols that would be employed to assess its toxicological profile.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to determine the potential of a substance to cause reversible skin irritation or irreversible corrosion.

Methodology:

-

Animal Model: A single healthy young adult albino rabbit is typically used for the initial test.

-

Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the animal is clipped.

-

Application: 0.5 mL of this compound is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch. An untreated area of the skin serves as a control.

-

Exposure: The exposure period is 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal. Observations may continue for up to 14 days to assess the reversibility of any effects.

-

Scoring: The reactions are scored using a standardized system (e.g., the Draize scale).

-

Classification: Based on the scores, the substance is classified for its skin irritation potential.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eye.

Methodology:

-

Animal Model: Healthy young adult albino rabbits are used.

-

Procedure: A single dose of the test substance (0.1 mL for liquids) is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

-

Reversibility: The observation period can be extended up to 21 days to determine the reversibility of the observed effects.

-

Classification: The substance is classified based on the severity and reversibility of the ocular lesions.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

This method is used to assess the acute oral toxicity of a substance.

Methodology:

-

Animal Model: Typically, rats of a single sex (usually females) are used.

-

Dosing: The substance is administered orally by gavage at one of the defined dose levels (5, 50, 300, or 2000 mg/kg body weight). A sighting study may be performed to determine the appropriate starting dose.

-

Procedure: A stepwise procedure is used where a group of animals is dosed at a specific level. The outcome of this group determines the dose for the next group (higher or lower).

-

Observation: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.

-

Data Collection: Clinical signs, body weight changes, and mortality are recorded. A gross necropsy is performed on all animals at the end of the study.

-

Classification: The substance is classified based on the observed toxicity and mortality at the different dose levels.

Conclusion

While this compound is a valuable compound in various research and development applications, the publicly available safety data is limited. Therefore, it is imperative that researchers, scientists, and drug development professionals handle this chemical with a high degree of caution, adhering to the handling and PPE recommendations outlined in this guide. The provided experimental protocols, based on OECD guidelines, offer a framework for any future toxicological assessments that may be required to fill the existing data gaps and ensure a more complete safety profile.

References

1,7-Heptanediol: A Comprehensive Technical Guide to its Industrial and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Heptanediol, a linear diol with the chemical formula HO(CH₂)₇OH, is a versatile chemical intermediate with growing potential in a multitude of industrial and research settings. Its unique seven-carbon chain imparts a desirable balance of flexibility and hydrophobicity, making it a valuable building block in polymer chemistry, a functional ingredient in cosmetics, and a promising component in pharmaceutical formulations. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the visualization of key processes.

Introduction

This compound is a colorless, viscous liquid at room temperature, soluble in water and organic solvents.[1] Its bifunctional nature, with hydroxyl groups at both ends of a seven-carbon chain, allows it to participate in a variety of chemical reactions, most notably polymerization. This guide will delve into its primary applications, including its role as a monomer in the synthesis of polyesters and polyurethanes, its function as a plasticizer, its use in the cosmetics industry as a humectant and emollient, and its potential in drug delivery systems as a solvent and penetration enhancer.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in various formulations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 629-30-1 | [4][5] |

| Molecular Formula | C₇H₁₆O₂ | [4] |

| Molecular Weight | 132.20 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [3] |

| Melting Point | 17-19 °C | [3] |

| Boiling Point | 259 °C | [3] |

| Density | 0.951 g/mL at 25 °C | [3] |

| Refractive Index | n20/D 1.455 | [3] |

| Solubility | Soluble in water, slightly soluble in ether | [6] |

Synthesis of this compound

This compound can be synthesized through various routes. A common laboratory-scale synthesis involves the reduction of a pimelic acid derivative, such as dimethyl pimelate (B1236862).

Experimental Protocol: Synthesis from Dimethyl Pimelate

This protocol details the reduction of dimethyl pimelate using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (B95107) (THF).

Materials:

-

Dimethyl pimelate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

15% Sodium hydroxide (B78521) solution

-

Anhydrous sodium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

-

Distillation apparatus

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a calculated amount of LiAlH₄ to anhydrous THF under a nitrogen atmosphere.

-

Cool the stirred suspension to 0-5 °C using an ice bath.

-

Dissolve dimethyl pimelate in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture back to 0-5 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% sodium hydroxide solution, and then more water.

-

Filter the resulting precipitate and wash it thoroughly with THF.

-

Combine the filtrate and the washings, and dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude this compound.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Industrial and Research Applications

Polymer Synthesis

This compound serves as a valuable diol monomer for the synthesis of polyesters and polyurethanes. The length of its seven-carbon chain introduces flexibility into the polymer backbone, influencing the material's mechanical properties.

Aliphatic polyesters synthesized from this compound and a dicarboxylic acid (e.g., adipic acid) are expected to exhibit good flexibility and biodegradability.[7] While specific data for polyesters based solely on this compound is limited, Table 2 presents typical mechanical properties for long-chain aliphatic polyesters to provide a comparative context.

Table 2: Typical Mechanical Properties of Long-Chain Aliphatic Polyesters

| Property | Typical Value Range |

| Tensile Strength (MPa) | 10 - 20 |

| Young's Modulus (MPa) | 200 - 400 |

| Elongation at Break (%) | >300 |

Note: These values are indicative and can vary significantly based on the specific dicarboxylic acid used, molecular weight, and processing conditions.

In polyurethane synthesis, this compound acts as a chain extender or as part of the soft segment. The resulting polyurethanes can range from soft elastomers to more rigid materials, depending on the diisocyanate and other polyols used. The mechanical properties of polyurethanes are highly tunable. Table 3 shows a general comparison of how diol chain length can influence polyurethane properties.

Table 3: Influence of Diol Chain Length on Polyurethane Mechanical Properties (General Trend)

| Diol Chain Length | Tensile Strength | Young's Modulus | Elongation at Break |

| Short (e.g., 1,4-Butanediol) | Higher | Higher | Lower |

| Medium (e.g., this compound) | Moderate | Moderate | Moderate |

| Long (e.g., 1,10-Decanediol) | Lower | Lower | Higher |

Note: This table represents a general trend. The actual properties depend on the complete formulation and synthesis conditions.[8][9][10]

Plasticizers

Esters of this compound can be used as plasticizers for polymers like polyvinyl chloride (PVC). Plasticizers increase the flexibility and reduce the processing temperature of the polymer by lowering its glass transition temperature (Tg). The effectiveness of a plasticizer is influenced by its molecular weight and structure. While specific data for this compound-based plasticizers is not widely available, Table 4 provides a comparative overview of the effect of different diol-based plasticizers on the Tg of PVC.

Table 4: Effect of Diol-Based Dibenzoate Plasticizers on the Glass Transition Temperature (Tg) of PVC

| Plasticizer (Diol Base) | Tg of Plasticized PVC (°C) |

| 1,3-Propanediol | 35.1 |

| 1,5-Pentanediol | 25.6 |

| 1,6-Hexanediol | 23.8 |

| DEHP (Control) | 19.5 |

Data adapted from a comparative study of linear alkyl diol dibenzoates in PVC.[11] It is expected that plasticizers derived from this compound would exhibit a similar trend, offering good plasticizing efficiency.

Cosmetics and Personal Care

This compound is utilized in cosmetic formulations as a humectant and emollient.[2][3] Its ability to attract and retain moisture makes it beneficial for skin hydration. Its low molecular weight allows for good skin penetration.[2]

This protocol provides a basic framework for creating a simple O/W emulsion cream incorporating this compound.

Materials:

-

Oil Phase:

-

Cetearyl alcohol (emulsifier and thickener)

-

Glyceryl stearate (B1226849) (emulsifier)

-

Caprylic/capric triglyceride (emollient)

-

-

Water Phase:

-

Deionized water

-

This compound (humectant)

-

Glycerin (humectant)

-

Xanthan gum (stabilizer)

-

-

Preservative: (e.g., Phenoxyethanol)

-

Beakers, homogenizer, water bath, stirring apparatus.

Procedure:

-

Prepare the Water Phase: In a beaker, disperse xanthan gum in glycerin. Add deionized water and this compound and heat to 75-80 °C with stirring until all components are dissolved.

-

Prepare the Oil Phase: In a separate beaker, combine the oil phase ingredients and heat to 75-80 °C with stirring until all components are melted and uniform.

-

Emulsification: Slowly add the oil phase to the water phase while homogenizing at high speed. Continue homogenization for several minutes to form a stable emulsion.

-

Cooling: Begin cooling the emulsion while stirring gently.

-

Add Preservative: When the temperature is below 40 °C, add the preservative and continue stirring until the cream is smooth and has reached room temperature.

While specific clinical data for this compound is limited, Table 5 presents typical data from a clinical study on a moisturizing cream to illustrate the expected outcomes of a hydrating formulation.

Table 5: Example of Clinical Study Data for a Moisturizing Cream

| Parameter | Baseline (Mean) | After 4 Weeks (Mean) | % Improvement |

| Skin Hydration (Corneometer units) | 35.2 | 48.1 | +36.6% |

| Transepidermal Water Loss (g/h/m²) | 12.5 | 9.8 | -21.6% |

Note: This data is for illustrative purposes and does not represent a study conducted specifically with this compound.[12]

Pharmaceutical Applications and Drug Delivery

In the pharmaceutical industry, this compound can function as a solvent or co-solvent to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[2] Its amphiphilic nature may also allow it to act as a penetration enhancer in topical and transdermal drug delivery systems by interacting with the lipid bilayers of the stratum corneum and increasing their fluidity.

Safety and Handling

This compound is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a versatile and valuable chemical with a broad and expanding range of applications. Its unique properties make it a key ingredient in the development of advanced polymers, effective cosmetic formulations, and innovative drug delivery systems. Further research into its performance in these and other areas is likely to uncover even more potential uses for this adaptable diol. The data and protocols presented in this guide offer a solid foundation for researchers and professionals seeking to explore and utilize this compound in their work.

References

- 1. dupont.com [dupont.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C7H16O2 | CID 12381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. d-nb.info [d-nb.info]

- 7. Study on Mechanical Properties of Two-Component Polyurethane Based on Multi-Scale Molecular Simulation [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. The effects of zwitterionic surfactants on skin barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]

1,7-Heptanediol: A Technical Guide to its Biological Activity and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,7-Heptanediol, a linear aliphatic diol, finds application in the cosmetics industry as a humectant and emollient, and in the pharmaceutical sector as a solvent and potential preservative. While comprehensive biological and toxicological data for this specific compound are limited, this guide synthesizes available information and extrapolates potential mechanisms and toxicological endpoints based on the known properties of similar aliphatic diols. Standardized experimental protocols for assessing cytotoxicity, skin irritation, and antimicrobial activity are provided to facilitate further investigation. All quantitative data found in public literature has been summarized.

Introduction

This compound (CAS No: 629-30-1) is a seven-carbon straight-chain diol with hydroxyl groups at the terminal positions. Its amphiphilic nature, arising from the hydrophilic hydroxyl groups and the lipophilic heptane (B126788) backbone, underpins its utility in various formulations. This document provides a detailed overview of the known biological activities and toxicological profile of this compound, supplemented with information from related aliphatic diols to provide a broader context for its potential biological interactions.

Biological Activity

The primary reported biological activities of this compound are its function as a humectant and its antimicrobial properties. There are also preliminary suggestions of its potential as an anticancer agent.

Humectant Properties

As a polyol, this compound functions as a humectant, attracting and retaining moisture from the environment.[1][2] This property is crucial for its use in cosmetic formulations to hydrate (B1144303) the skin.[2]

Mechanism of Action: The hydroxyl groups of this compound form hydrogen bonds with water molecules.[1][2] When applied to the skin, it can draw moisture from the atmosphere and the deeper layers of the skin (dermis) to the outermost layer (epidermis), thereby increasing skin hydration.[3]

Logical Relationship of Humectant Action

Caption: Mechanism of this compound as a humectant.

Antimicrobial Activity

This compound has been noted for its antimicrobial properties, contributing to its use as a preservative in cosmetic and pharmaceutical formulations.

Mechanism of Action: The precise mechanism for this compound is not well-documented, but for aliphatic diols in general, the antimicrobial action is often attributed to the disruption of microbial cell membranes.[4] The lipophilic carbon chain interacts with the lipid bilayer of the cell membrane, increasing its permeability and leading to the leakage of intracellular components and eventual cell death.[4]

Potential Anticancer Activity

Some sources suggest that this compound may possess anticancer properties, potentially by inhibiting protein synthesis and inducing apoptosis. However, specific studies on this compound are lacking. The proposed mechanism is speculative and based on the actions of other, structurally different, anticancer agents. For instance, compounds like diallyl disulfide have been shown to induce apoptosis through the generation of reactive oxygen species (ROS), activation of caspases, and modulation of the Bax/Bcl-2 protein ratio.[5][6][7]

Hypothetical Signaling Pathway for Apoptosis Induction

Caption: Hypothetical apoptosis signaling pathway.

Toxicity Profile

The available toxicological data for this compound is sparse. Most information is derived from Safety Data Sheets (SDS), which generally do not classify it as a hazardous substance.

Quantitative Toxicity Data

| Endpoint | Species | Route | Value | Reference |

| Acute Oral LD50 | - | Oral | N/A | - |

| Acute Dermal LD50 | - | Dermal | N/A | - |

| Skin Irritation/Corrosion | - | Dermal | N/A | - |

| Eye Irritation/Corrosion | - | Ocular | N/A | - |

| Skin Sensitization | - | Dermal | N/A | - |

| Genotoxicity (Ames test) | - | In vitro | N/A | - |

N/A: Data not available in the public domain.

Acute Toxicity

No quantitative data for oral, dermal, or inhalation acute toxicity (e.g., LD50 values) are available for this compound.

Irritation and Sensitization

Safety data sheets suggest that this compound may cause skin and eye irritation upon contact. One source indicates a potential for allergic skin reactions. However, standardized test data (e.g., OECD guidelines 404 and 405) are not publicly available.[8][9][10][11][12][13]

Genotoxicity

There is no available data on the genotoxic potential of this compound from standard assays such as the bacterial reverse mutation (Ames) test or in vitro mammalian cell gene mutation tests.[14][15][16][17][18][19][20][21][22][23]

Experimental Protocols

The following are standardized protocols for assessing the biological activity and toxicity of compounds like this compound.

Cytotoxicity - MTT Assay

This assay assesses cell metabolic activity as an indicator of cell viability.

Experimental Workflow for MTT Assay

Caption: Workflow for a standard MTT cytotoxicity assay.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium and add to the wells. Include vehicle controls.[24]

-

Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[24]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[25]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan (B1609692) crystals.[24][25]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

Skin Irritation - In Vitro EpiDerm™ Model

This in vitro test uses a reconstructed human epidermal model to assess skin irritation potential.[26][27][28][29][30]

Methodology:

-

Tissue Preparation: Reconstituted human epidermis tissues (e.g., EpiDerm™) are pre-incubated in assay medium.[27]

-

Test Substance Application: Apply a defined amount of this compound to the surface of the tissue.[26]

-

Incubation: Incubate for a specified period (e.g., 60 minutes).[27]

-

Washing: Thoroughly wash the test substance from the tissue surface.[28]

-

Post-Incubation: Transfer the tissues to fresh medium and incubate for a post-exposure period (e.g., 42 hours).[27]

-

Viability Assessment: Determine tissue viability using the MTT assay as described above. A reduction in viability below a certain threshold (e.g., 50%) compared to the negative control indicates irritation potential.[26]

Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Test

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[31][32][33][34][35]

Methodology:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.[31]

-

Serial Dilution: Prepare two-fold serial dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.[33]

-

Inoculation: Inoculate each well with the microbial suspension.[33]

-

Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 18-24 hours for bacteria).[31]

-

Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.[33]

Conclusion